molecular formula C27H29ClFN9O4 B608931 PF-06815345 CAS No. 1900686-46-5

PF-06815345

Número de catálogo: B608931
Número CAS: 1900686-46-5
Peso molecular: 598.0 g/mol
Clave InChI: QTBYVAZRKWOIDU-FUHWJXTLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

  • Métodos De Preparación

    • Se han desarrollado rutas sintéticas para PF-06815345, pero los detalles específicos son propiedad.
    • Los métodos de producción industrial no se divulgan ampliamente en la literatura.
  • Análisis De Reacciones Químicas

    • Es probable que PF-06815345 se someta a varias reacciones químicas durante su síntesis y metabolismo.
    • Las reacciones comunes pueden incluir la formación de amida, la sustitución aromática y la esterificación.
    • Los reactivos y las condiciones utilizados en estas reacciones son propiedad.
    • Los principales productos formados incluyen this compound en sí y sus metabolitos.
  • Aplicaciones Científicas De Investigación

    Cholesterol Management

    The primary application of PF-06815345 was in the management of hypercholesterolemia. Clinical trials were initiated to evaluate its safety, tolerability, and pharmacokinetics in healthy subjects. A notable study (NCT02654899) focused on assessing the pharmacokinetic profile following single oral doses . However, this trial was ultimately terminated due to insufficient clinical efficacy or safety data.

    Cancer Research

    Emerging studies have highlighted the potential role of PCSK9 in cancer biology, suggesting that this compound could have applications beyond cardiovascular health. Research indicates that aberrant expression of PCSK9 may correlate with cancer prognosis and could serve as a target for cancer therapies. This opens avenues for future investigations into this compound's efficacy in oncology settings .

    Preclinical Studies

    • Safety and Toxicology : In preclinical toxicity studies involving rats and monkeys, this compound demonstrated a tolerable safety profile over 28 days. These findings were crucial for determining its suitability for human trials .
    • Phenotypic Screening : The compound was identified through high-throughput phenotypic screening as part of a broader initiative to discover small molecules capable of inhibiting PCSK9 translation. This innovative approach underscores the shift towards phenotypic drug discovery methodologies in modern pharmacology .

    Pharmacokinetics

    The pharmacokinetic studies indicated that this compound had a favorable absorption profile when administered orally. However, detailed results from these studies remain unpublished due to the discontinuation of clinical trials .

    Data Table: Summary of Clinical Trials for this compound

    Trial IDPhaseStatusFocus AreaKey Findings
    NCT02654899ITerminatedHypercholesterolemiaEvaluated safety and pharmacokinetics but insufficient data led to termination .

    Mecanismo De Acción

    • PF-06815345 inhibe PCSK9 uniéndose a él, evitando su interacción con los receptores de LDL.
    • Esto lleva a un aumento de la disponibilidad del receptor de LDL en las superficies celulares, mejorando la eliminación de LDL-C del torrente sanguíneo.
  • Comparación Con Compuestos Similares

    • La singularidad de PF-06815345 radica en su selectividad para la inhibición de PCSK9.
    • Los compuestos similares incluyen anticuerpos monoclonales dirigidos a PCSK9 (por ejemplo, evolocumab, alirocumab).

    Actividad Biológica

    PF-06815345 is a small molecule developed by Pfizer as a modulator of proprotein convertase subtilisin/kexin type 9 (PCSK9), primarily aimed at treating hypercholesterolemia. This compound represents a significant advancement in the pharmacological approach to managing cholesterol levels by targeting PCSK9, which plays a crucial role in cholesterol metabolism.

    This compound functions by inhibiting the secretion of PCSK9, leading to increased low-density lipoprotein receptor (LDLR) levels on hepatocyte surfaces. This mechanism enhances the clearance of LDL cholesterol from the bloodstream. The compound's ability to modulate PCSK9 activity is critical for its therapeutic potential in lowering cholesterol levels.

    Biological Activity Data

    The biological activity of this compound has been characterized through various in vitro and in vivo studies. Below is a summary of key findings:

    Parameter Value Notes
    IC50 (in vitro) 3.7 μMEffective in inhibiting PCSK9 translation in human hepatocyte cell lines .
    Plasma PCSK9 Reduction 26% - 53%Observed in humanized PCSK9 mice at doses of 100/300/500 mg/kg p.o., measured 5 hours post-administration .
    Tolerability Well-toleratedDemonstrated safety in preclinical studies involving rats and monkeys .
    Clinical Trials Phase 1 (terminated)Evaluated safety, tolerability, and pharmacokinetics in healthy subjects .

    Case Studies and Clinical Trials

    This compound was evaluated in a Phase 1 clinical trial (NCT02654899) designed to assess its safety, tolerability, and pharmacokinetics. The study included a randomized, double-blind, placebo-controlled design involving healthy adult subjects. Key outcomes included:

    • Safety Profile: No significant adverse events reported during the trial.
    • Pharmacokinetics: Characterization of drug absorption and metabolism was conducted, although detailed results were not published due to the termination of the trial .

    Research Findings

    The development of this compound involved extensive structure-activity relationship (SAR) studies that highlighted its potential as a selective PCSK9 inhibitor. Notable findings include:

    • Selectivity: this compound exhibited significant selectivity over other proteins, with greater than 27-fold selectivity over several unrelated targets such as CDH1 and HSD17B11 .
    • Mechanistic Insights: The compound was shown to stall ribosomal translation selectively for PCSK9 without affecting the overall protein synthesis machinery, marking a novel approach in targeting disease-associated proteins .

    Propiedades

    Número CAS

    1900686-46-5

    Fórmula molecular

    C27H29ClFN9O4

    Peso molecular

    598.0 g/mol

    Nombre IUPAC

    [(1S)-1-[5-[4-[4-[(3-chloropyridin-2-yl)-[(3R)-piperidin-3-yl]carbamoyl]-2-fluorophenyl]-2-methylpyrazol-3-yl]tetrazol-1-yl]ethyl] ethyl carbonate

    InChI

    InChI=1S/C27H29ClFN9O4/c1-4-41-27(40)42-16(2)38-25(33-34-35-38)23-20(15-32-36(23)3)19-10-9-17(13-22(19)29)26(39)37(18-7-5-11-30-14-18)24-21(28)8-6-12-31-24/h6,8-10,12-13,15-16,18,30H,4-5,7,11,14H2,1-3H3/t16-,18+/m0/s1

    Clave InChI

    QTBYVAZRKWOIDU-FUHWJXTLSA-N

    SMILES

    O=C(O[C@H](N1N=NN=C1C2=C(C3=CC=C(C(N(C4=NC=CC=C4Cl)[C@H]5CNCCC5)=O)C=C3F)C=NN2C)C)OCC

    SMILES isomérico

    CCOC(=O)O[C@@H](C)N1C(=NN=N1)C2=C(C=NN2C)C3=C(C=C(C=C3)C(=O)N([C@@H]4CCCNC4)C5=C(C=CC=N5)Cl)F

    SMILES canónico

    CCOC(=O)OC(C)N1C(=NN=N1)C2=C(C=NN2C)C3=C(C=C(C=C3)C(=O)N(C4CCCNC4)C5=C(C=CC=N5)Cl)F

    Apariencia

    Solid powder

    Pureza

    >98% (or refer to the Certificate of Analysis)

    Vida útil

    >3 years if stored properly

    Solubilidad

    Soluble in DMSO

    Almacenamiento

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Origen del producto

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    PF-06815345
    Reactant of Route 2
    PF-06815345
    Reactant of Route 3
    PF-06815345
    Reactant of Route 4
    PF-06815345
    Reactant of Route 5
    PF-06815345
    Reactant of Route 6
    Reactant of Route 6
    PF-06815345

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.